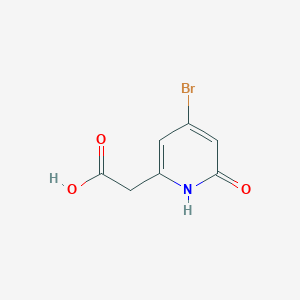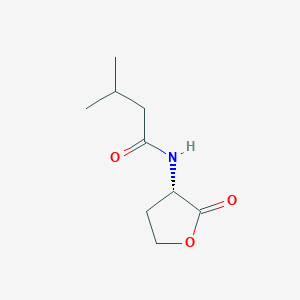![molecular formula C12H23N3O B15294131 1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of two piperidine rings connected by a single nitrogen atom, with an amino group and an ethanone group attached to the structure
Preparation Methods
The synthesis of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1,4’-bipiperidine with ethanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one can be compared with other similar compounds, such as:
4-Piperidino-piperidine: This compound shares a similar bipiperidine structure but lacks the ethanone group, resulting in different chemical properties and applications.
tert-butyl 4-amino-[1,4’-bipiperidine]-1’-carboxylate:
The uniqueness of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one lies in its specific functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications .
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-(4-aminopiperidin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(13)3-7-15/h11-12H,2-9,13H2,1H3 |
InChI Key |
OMDKHPBZEVIBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)



![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)







![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
